3-[(2-chlorophenyl)methyl]-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-[(2-Chlorophenyl)methyl]-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a bicyclic core structure fused with a triazole ring. The compound features two distinct aromatic substituents: a 2-chlorophenylmethyl group at position 3 and a 4-fluorophenylmethyl group at position 6.
Triazolopyrimidinones are of significant interest in medicinal chemistry due to their structural rigidity, planarity, and versatility in interacting with biological targets such as kinases and enzymes involved in nucleotide metabolism .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O/c19-15-4-2-1-3-13(15)10-25-17-16(22-23-25)18(26)24(11-21-17)9-12-5-7-14(20)8-6-12/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRSYFUWFLBUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)F)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituents like 4-methylbenzyl () or oxadiazole () introduce steric or electronic variations that alter solubility and target affinity .
- The planarity of the triazolopyrimidinone core is conserved across all analogs, as confirmed by crystallographic data (maximum deviation: 0.021 Å) .
Physicochemical Properties
- Lipophilicity : The target compound’s Cl/F-substituted benzyl groups likely increase logP compared to the 4-methylbenzyl analog () but reduce it relative to the oxadiazole-containing derivative () .
- Solubility: Polar substituents (e.g., 4-chlorophenoxy in ) improve aqueous solubility, whereas bulky hydrophobic groups (e.g., isopropyl in ) decrease it .
- Stability : Fluorine at position 6 may enhance metabolic stability by resisting oxidative degradation, a feature observed in fluorinated pharmaceuticals .
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